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Compound of Interest

Compound Name: Methyl quinoline-6-carboxylate

Cat. No.: B186399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
Methyl quinoline-6-carboxylate, a key heterocyclic compound with significant potential in
medicinal chemistry and materials science. This document outlines the predicted spectroscopic
data based on analogous compounds, details the experimental protocols for acquiring such
data, and illustrates the analytical workflow and logical connections between different
spectroscopic techniques.

Predicted Spectroscopic Data

While a complete experimental dataset for Methyl quinoline-6-carboxylate is not readily
available in the cited literature, the following data tables present predicted values derived from
the analysis of structurally similar compounds, including substituted quinolines and methyl
esters. These tables provide a reliable reference for the identification and characterization of
this molecule.

Predicted *H NMR Data

The predicted *H Nuclear Magnetic Resonance (NMR) spectrum of Methyl quinoline-6-
carboxylate is expected to show distinct signals for the aromatic protons of the quinoline ring
system and the methyl ester group. The chemical shifts are influenced by the electron-
withdrawing nature of the carboxylate group and the nitrogen atom in the heterocyclic ring.
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Table 1: Predicted *H NMR Chemical Shifts for Methyl quinoline-6-carboxylate

Proton Assignment Prt?dicted Chemical Pred-ict.et.i Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

H-2 89-9.1 dd ~4.5,~1.8

H-3 74-7.6 dd ~8.5, ~4.5

H-4 8.1-8.3 dd ~8.5,~1.8

H-5 8.2-84 d ~8.0

H-7 8.0-8.2 dd ~8.0, ~2.0

H-8 8.8-9.0 d ~2.0

-OCHs 3.9-41 S

Predicted data is based on spectra of related quinoline derivatives.[1][2][3][4]

Predicted **C NMR Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule. The

predicted chemical shifts for Methyl quinoline-6-carboxylate are presented below, with the

carbonyl carbon of the ester group expected at the most downfield position.

Table 2: Predicted 13C NMR Chemical Shifts for Methyl quinoline-6-carboxylate
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 ~150
C-3 ~122
C-4 ~136
C-4a ~148
C-5 ~128
C-6 ~130
C-7 ~130
C-8 ~128
C-8a ~129
C=0 ~166
-OCHs ~52

Predicted data is based on spectra of related quinoline derivatives.[4][5]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is instrumental in identifying the functional groups present in Methyl
quinoline-6-carboxylate. Key absorption bands are predicted for the aromatic C-H bonds, the
C=0 of the ester, and the C-O single bond.

Table 3: Predicted IR Absorption Bands for Methyl quinoline-6-carboxylate
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. Predicted Absorption o
Functional Group Description
Range (cm™?)

Aromatic C-H Stretch 3050 - 3150 Sharp, medium
C=0 Stretch (Ester) 1715-1735 Strong, sharp
C=C and C=N Stretch 1500 - 1650 Medium to strong
C-O Stretch (Ester) 1200 - 1300 Strong

Aromatic C-H Bend 750 - 900 Strong

Predicted data is based on spectra of related quinoline and carboxylate compounds.[6][7]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For Methyl quinoline-6-carboxylate (Molecular Formula: C11HoNOz2,
Molecular Weight: 187.19 g/mol ), the following ions are predicted.[3][9]

Table 4: Predicted Mass Spectrometry Data for Methyl quinoline-6-carboxylate

m/z Predicted lon Description

187 [M]*+ Molecular lon

156 [M - OCHs]* Loss of methoxy radical

128 [M - COOCHs]* Loss of carbomethoxy radical
101 [C7HsN]* Fragmentation of quinoline ring

Predicted data is based on fragmentation patterns of similar aromatic esters.[10][11][12][13]

Experimental Protocols

The following sections detail standardized experimental procedures for the spectroscopic

analysis of Methyl quinoline-6-carboxylate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring *H and 3C NMR spectra is as follows:

e Sample Preparation:

o

Accurately weigh 5-10 mg of Methyl quinoline-6-carboxylate for *H NMR and 20-25 mg
for 13C NMR.

o

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry NMR tube.

o

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

[¢]

Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.[1]
e Instrument Parameters:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Lock the field frequency to the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.
e 1H NMR Acquisition:

o Employ a standard single-pulse experiment.

o Set appropriate spectral width, acquisition time, and relaxation delay.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Use a proton-decoupled pulse sequence to simplify the spectrum.

o A larger number of scans and a longer relaxation delay are typically required compared to
'H NMR due to the low natural abundance of 13C.
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» Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).
o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

For a solid sample like Methyl quinoline-6-carboxylate, an Attenuated Total Reflectance
(ATR) or KBr pellet method can be used.

o Sample Preparation (ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the pressure arm to ensure good contact between the sample and
the crystal.

o Sample Preparation (KBr Pellet):

o Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate
mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:

o Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and
subtract it from the sample spectrum.

Mass Spectrometry (MS)

Electron lonization (EIl) is a common method for the analysis of small organic molecules.
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Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o The sample is vaporized in a high vacuum environment.

lonization:

o The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]*).

Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

o The separated ions are detected, and their abundance is recorded to generate a mass
spectrum.

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic
analysis of Methyl quinoline-6-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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